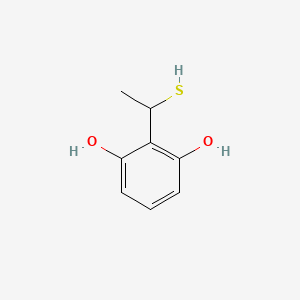

2-(1-Sulfanylethyl)benzene-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

2-(1-sulfanylethyl)benzene-1,3-diol |

InChI |

InChI=1S/C8H10O2S/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,9-11H,1H3 |

InChI Key |

ILJPKDXEAWKUQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1O)O)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Sulfanylethyl Benzene 1,3 Diol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For 2-(1-sulfanylethyl)benzene-1,3-diol, the primary disconnections involve the carbon-sulfur bond and the carbon-carbon bond connecting the ethyl side chain to the aromatic ring.

Key Retrosynthetic Disconnections:

C-S Bond Disconnection: This is the most straightforward disconnection, suggesting the introduction of the sulfanyl (B85325) (-SH) group onto a pre-existing ethyl-substituted benzene-1,3-diol precursor. This points towards precursor molecules such as 2-(1-hydroxyethyl)benzene-1,3-diol or 2-(1-haloethyl)benzene-1,3-diol, which can be converted to the target thiol.

C-C Bond Disconnection: This disconnection breaks the bond between the aromatic ring and the ethyl side chain. This suggests a strategy where the benzene-1,3-diol (resorcinol) core is first prepared or sourced, followed by the introduction of a two-carbon chain at the 2-position, which is subsequently functionalized to introduce the sulfanyl group.

The benzene-1,3-diol moiety, commonly known as resorcinol (B1680541), is the foundational structure of the target molecule. While resorcinol itself is a readily available commodity chemical, understanding the synthesis of its derivatives is crucial for more complex targets.

Industrial Synthesis: The classical industrial preparation of resorcinol involves the sulfonation of benzene (B151609) to benzene-1,3-disulfonic acid, followed by fusion with sodium hydroxide (B78521) at high temperatures. This process, while effective for the parent compound, requires harsh conditions. youtube.com

Laboratory-Scale Synthesis: In a laboratory setting, substituted resorcinols can be prepared through various means. One common method involves the acylation of phenols, followed by transformations to introduce the second hydroxyl group. For instance, acylation of a phenol (B47542) derivative can be followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. Another approach involves nucleophilic aromatic substitution on activated aryl halides or nitroarenes, where a leaving group is displaced by a hydroxide or protected hydroxyl group. youtube.comchemistrysteps.comlibretexts.org

Introducing the 1-sulfanylethyl side chain onto the resorcinol core is the key challenge in the synthesis. The hydroxyl groups of resorcinol are strongly activating and direct electrophiles to the ortho and para positions (positions 2, 4, and 6). Position 2 is sterically hindered compared to positions 4 and 6, but substitution can be achieved.

A highly plausible and controllable strategy involves a two-step sequence:

Friedel-Crafts Acylation: Resorcinol can undergo acylation with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., ZnCl2) to install an acetyl group, primarily at the 4-position, but also at the 2-position, yielding 2,4-dihydroxyacetophenone. jmchemsci.comresearchgate.net

Ketone Reduction and Functionalization: The resulting ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This yields 2-(1-hydroxyethyl)benzene-1,3-diol. This alcohol is a critical intermediate, as the hydroxyl group can be converted into a good leaving group (e.g., a halide or tosylate) to facilitate the subsequent introduction of the sulfanyl group via nucleophilic substitution.

Direct and Indirect Thiolation Reactions

With a suitable precursor, such as 2-(1-chloroethyl)benzene-1,3-diol, the final step is the introduction of the thiol functionality. This can be accomplished through several methods, each with distinct advantages and potential side reactions.

Direct displacement of a leaving group by a sulfur nucleophile is a common method for forming thiols. The reaction typically follows an SN2 mechanism. libretexts.org

Reagents: The most common sulfur nucleophile for this purpose is the hydrosulfide (B80085) anion (-SH), often sourced from sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH).

Mechanism: The hydrosulfide ion attacks the electrophilic carbon atom bearing the leaving group (e.g., a halogen), displacing it and forming the C-S bond.

Challenges: A significant drawback of this method is the potential for the newly formed thiol, which is nucleophilic itself, to react with another molecule of the alkyl halide precursor. This side reaction leads to the formation of a sulfide (B99878) (thioether) as a byproduct, reducing the yield of the desired thiol. libretexts.orglibretexts.org

Table 1: Nucleophilic Substitution for Thiol Synthesis

| Parameter | Description |

|---|---|

| Precursor | Alkyl halide (e.g., 2-(1-chloroethyl)benzene-1,3-diol) |

| Nucleophile | Sodium Hydrosulfide (NaSH) or Potassium Hydrosulfide (KSH) |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) |

| Primary Advantage | Direct, one-step conversion. |

| Primary Disadvantage | Formation of sulfide byproducts due to over-alkylation. libretexts.org |

An indirect route to thiols involves the reduction of sulfur-containing functional groups that are at a higher oxidation state, such as disulfides or sulfonyl chlorides.

Reduction of Disulfides: The alkyl halide precursor can be reacted with a disulfide source to form an intermediate, which is then reduced. A more common application is the controlled oxidation of a thiol to a disulfide, which is then cleaved reductively when needed. Common reducing agents for cleaving the S-S bond back to thiols include zinc in the presence of an acid (e.g., Zn/HCl) or phosphines like triphenylphosphine. wikipedia.org

Reduction from Sulfonyl Chlorides: While less common for this specific transformation, sulfonyl chlorides can be reduced to thiols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

To circumvent the issues of direct thiolation with hydrosulfide, multi-step procedures involving stable, non-nucleophilic intermediates are often preferred.

Using Thiourea (B124793): The reaction of an alkyl halide with thiourea is an excellent method for preparing thiols, particularly from primary and secondary halides. libretexts.orgwikipedia.orgpearson.com The sulfur atom of thiourea acts as the nucleophile, attacking the alkyl halide to form a stable, crystalline S-alkylisothiouronium salt. rsc.org This salt is not nucleophilic and does not react further with the alkyl halide, thus preventing the formation of sulfide byproducts. libretexts.org The desired thiol is then liberated by the alkaline hydrolysis of this salt, typically with aqueous sodium or potassium hydroxide. pearson.com

Using Thiosulfonates (Bunte Salts): Another effective indirect method involves the reaction of an alkyl halide with sodium thiosulfate (B1220275) (Na₂S₂O₃). wikipedia.org This SN2 reaction yields an S-alkylthiosulfonate, commonly known as a Bunte salt. These salts are typically stable, water-soluble solids that can be isolated and purified. The final thiol is then obtained by hydrolysis of the Bunte salt under acidic conditions. This method also avoids the formation of sulfide byproducts.

Table 2: Comparison of Indirect Thiolation Methods

| Method | Reagents | Intermediate | Key Advantage |

|---|---|---|---|

| Thiourea Method | 1. Thiourea 2. Aqueous Base (e.g., NaOH) | S-Alkylisothiouronium Salt | Excellent for primary/secondary halides; prevents sulfide byproduct formation. libretexts.orgrsc.org |

| Thiosulfonate (Bunte Salt) Method | 1. Sodium Thiosulfate (Na₂S₂O₃) 2. Aqueous Acid (e.g., HCl) | S-Alkylthiosulfonate (Bunte Salt) | Forms stable, often crystalline intermediates; avoids sulfide byproducts. wikipedia.org |

Diol Functionalization and Protection-Deprotection Strategies

The synthesis of complex molecules containing multiple reactive sites, such as the diol functionality in this compound, presents a significant challenge due to the similar reactivity of the hydroxyl groups. researchgate.net Traditional synthetic routes often rely on multi-step protection and deprotection sequences to achieve regioselectivity. researchgate.net This involves temporarily masking one or more functional groups to prevent them from reacting while another part of the molecule is modified.

For diols, a common strategy is the formation of cyclic acetals or ketals, which protect both hydroxyl groups simultaneously. researcher.life This is typically achieved by reacting the diol with an aldehyde or ketone under acidic conditions. researcher.life The choice of protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its subsequent removal.

Table 1: Common Protecting Groups for 1,3-Diols

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

|---|---|---|

| Acetonide | Acetone, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, AcOH) |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Catalytic Hydrogenation, Aqueous Acid |

The selective functionalization of one hydroxyl group in the presence of another is a persistent challenge. researchgate.netrsc.org Strategies to achieve this often exploit subtle differences in the steric or electronic environment of the hydroxyl groups. Catalytic methods, particularly those involving organocatalysts, have emerged as a powerful tool for direct, selective modification of diols, thereby reducing the need for cumbersome protection-deprotection steps. researchgate.net

Stereochemical Control and Asymmetric Synthesis Approaches

The this compound molecule possesses a stereocenter at the carbon atom bonded to both the benzene ring and the sulfanyl group. The control of this stereocenter is a crucial aspect of its synthesis, leading to the formation of a specific enantiomer. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is vital in fields like pharmacology where different enantiomers can have vastly different biological activities.

Several strategies can be employed to achieve stereochemical control:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For the synthesis of chiral thiols, organocatalysts and transition-metal complexes with chiral ligands are often employed. nih.govresearchgate.net Iminium catalysis using chiral primary amines, for instance, has been shown to be an effective tool for stereoselective additions to cyclic enones, which could be a potential route to chiral intermediates. beilstein-journals.org The catalyst creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov

The stereochemical outcome can often be rationalized by considering the transition state of the reaction, where the catalyst and substrates interact to form a sterically defined arrangement. beilstein-journals.org

Catalytic Methods in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of this compound, enabling key bond formations and modifications under mild conditions.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a pivotal step in the synthesis. Transition metal-catalyzed cross-coupling reactions have become one of the most important methods for constructing such bonds, overcoming the harsh conditions often required by traditional methods. nih.govrsc.org

Palladium and copper-based catalysts are most commonly used for C-S bond formation. nih.govrsc.org The Buchwald-Hartwig amination reaction, for example, has been adapted for thiolation, coupling aryl halides or triflates with thiols. researchgate.net

Key components of a typical transition metal-catalyzed C-S coupling reaction include:

Metal Precursor: Palladium complexes like Pd(OAc)₂ or Pd₂(dba)₃ are common choices. researchgate.net

Ligand: Phosphine-based ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle. The choice of ligand can influence reaction efficiency and scope. rsc.org

Base: A base is required to deprotonate the thiol, forming the active thiolate nucleophile.

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

The general mechanism involves oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl thioether product and regenerate the catalyst. nih.gov

Table 2: Representative Catalyst Systems for C-S Bond Formation

| Metal Catalyst | Ligand | Base | Application |

|---|---|---|---|

| Palladium(II) Acetate | Xantphos | Cs₂CO₃ | Coupling of aryl halides with thiols |

| Copper(I) Iodide | 1,10-Phenanthroline | K₂CO₃ | Thiolation of aryl halides |

The development of these catalytic systems has significantly broadened the scope and utility of C-S bond formation in organic synthesis. acs.org

Organocatalytic Approaches for Diol Modifications

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic metal residues. researchgate.netrsc.org In the context of synthesizing this compound, organocatalysts are particularly useful for the selective functionalization of the diol moiety. researchgate.net

Chiral diols, such as derivatives of BINOL or tartaric acid, are widely used as organocatalysts. nih.govresearchgate.net They can induce enantioselectivity by coordinating with reagents or substrates through their hydroxyl groups, creating a chiral environment for the transformation. nih.govresearchgate.net Boronic acids have also been identified as effective catalysts for diol functionalization, activating the hydroxyl groups through the reversible formation of boronic esters. scholaris.ca

These catalysts can promote a variety of transformations, including:

Regioselective Acylation: Selectively protecting one hydroxyl group as an ester.

Silylation: Introducing a silyl (B83357) protecting group at a specific hydroxyl position.

Glycosylation: Forming a glycosidic bond at one of the hydroxyl groups.

The selectivity in these reactions is often governed by non-covalent interactions, such as hydrogen bonding, between the catalyst, the substrate, and the reagent. rsc.org

Optimization of Reaction Conditions and Yield Maximization

To ensure an efficient and high-yielding synthesis, the optimization of reaction conditions is paramount. This involves systematically varying key parameters to identify the optimal settings for a given transformation.

Common parameters that are optimized include:

Temperature: Reaction rates are highly dependent on temperature. For some reactions, a minimum temperature threshold is required for the reaction to proceed at a reasonable rate. nih.gov

Solvent: The choice of solvent can significantly impact reactant solubility, reaction rates, and even the selectivity of a reaction.

Catalyst Loading: The amount of catalyst used is often a trade-off between reaction speed and cost. Optimization aims to find the lowest effective catalyst concentration.

Reactant Concentration and Stoichiometry: The relative amounts of reactants can influence the reaction equilibrium and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction over time helps to determine when it has reached completion, avoiding prolonged reaction times that could lead to product decomposition.

For the synthesis of resorcinol derivatives, parameters such as the molar ratio of reactants and the choice of catalyst have been shown to significantly influence the outcome. nih.govjmchemsci.com A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify optimal conditions.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified. The choice of purification technique depends on the physical and chemical properties of the compound and the impurities present. This compound is a polar aromatic compound, which guides the selection of appropriate methods.

Extraction: Liquid-liquid extraction is often the first step to separate the product from the reaction solvent and remove water-soluble or water-insoluble byproducts. The use of ionic liquids has also been explored for extracting polar impurities from organic mixtures. google.com

Chromatography: This is one of the most powerful and widely used purification techniques in organic chemistry. hilarispublisher.com

Column Chromatography: The crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel for polar compounds. hilarispublisher.comcup.edu.cn A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds, which separate based on their differing affinities for the stationary phase. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography that uses high pressure to push the solvent through the column, resulting in higher resolution and faster separation times. cup.edu.cn For very polar compounds, techniques like hydrophilic interaction liquid chromatography (HILIC) or aqueous normal-phase chromatography can be effective. biotage.com

Crystallization: If the final compound is a solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution.

Distillation: For volatile liquid compounds, distillation can be used to separate them based on differences in boiling points.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC.

Computational Chemistry and Theoretical Investigations of 2 1 Sulfanylethyl Benzene 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No specific DFT studies on 2-(1-Sulfanylethyl)benzene-1,3-diol have been found. Such studies would be crucial for determining the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are key to understanding its reactivity and intermolecular interactions.

There are no published reports on the use of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for this compound. These methods would offer a more precise determination of the electronic energy and wavefunction, providing benchmark data for calibrating more computationally efficient methods like DFT.

Molecular Dynamics (MD) Simulations for Conformational Space and Flexibility

No MD simulation studies for this compound have been identified. MD simulations would be instrumental in exploring the molecule's conformational landscape, identifying the most stable conformers, and understanding the flexibility of the sulfanylethyl side chain. This information is vital for predicting how the molecule might interact with biological targets or other molecules in a condensed phase.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

There is no available data on the theoretical prediction of spectroscopic parameters for this compound. Computational methods can be used to calculate ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. These predicted spectra would be invaluable for aiding in the experimental identification and characterization of the compound.

Analysis of Molecular Orbitals and Electronic Transitions

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap for this compound is not present in the literature. This analysis is fundamental for understanding the molecule's electronic properties, kinetic stability, and potential for participating in electronic transitions, which are relevant for its optical properties.

Reactivity Predictions and Reaction Pathway Modeling

There are no published theoretical studies on the reactivity of this compound or the modeling of its potential reaction pathways. Such studies, often employing DFT, could predict sites of electrophilic and nucleophilic attack, acidity of the hydroxyl and thiol protons, and the energy barriers for various chemical transformations. This would provide a theoretical foundation for its synthetic utility and potential degradation pathways.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular forces exerted by this compound are dictated by the presence of a benzene (B151609) ring and its hydroxyl and sulfanylethyl functional groups. These interactions are crucial in determining the compound's physical properties and its behavior in various chemical environments. Computational studies, particularly quantum mechanical methods, provide significant insights into the nature and strength of these non-covalent interactions.

Hydrogen Bonding:

The two hydroxyl (-OH) groups on the benzene ring are potent hydrogen bond donors and acceptors. The sulfanyl (B85325) (-SH) group can also participate in weaker hydrogen bonding. Theoretical investigations on similar phenolic compounds and diols reveal that intramolecular hydrogen bonds can form between adjacent hydroxyl groups, influencing the molecule's conformation. researchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl groups at positions 1 and 3, although this would depend on the rotational freedom of the C-O bonds.

More significantly, these functional groups can form strong intermolecular hydrogen bonds with other molecules of the same kind or with solvent molecules. Density functional theory (DFT) calculations on analogous systems, such as phenolic dimers, have been employed to quantify the strength of these interactions. scirp.orgnih.gov These studies indicate that hydrogen bonding plays a critical role in the stabilization of molecular aggregates. For this compound, a network of intermolecular hydrogen bonds is expected, contributing to a higher melting and boiling point compared to non-hydroxylated analogues.

π-Stacking:

The aromatic benzene ring of this compound facilitates π-stacking interactions. These non-covalent interactions are a result of electrostatic and van der Waals forces between aromatic rings. Computational studies on substituted benzene and indole (B1671886) dimers have shown that the nature and position of substituents significantly influence the strength and geometry of π-stacking. nih.gov

For this compound, the hydroxyl and sulfanylethyl groups will modulate the electron density of the π-system, thereby affecting the stacking interaction energy. Quantum mechanical calculations on phenolic systems suggest that substituents can alter the stability of different stacking conformations (e.g., sandwich, T-shaped, parallel-displaced). scirp.org It is generally understood that electron-donating groups, like hydroxyls, can influence the quadrupole moment of the benzene ring, which in turn affects the preferred stacking arrangement. The sulfanylethyl group, with its own electronic effects, would further contribute to the complexity of these interactions.

The interplay between hydrogen bonding and π-stacking is a key determinant of the supramolecular architecture of this compound in the solid state and in solution.

| Interaction Type | Participating Groups | Theoretical Basis for Expectation |

| Intramolecular H-Bond | Between -OH groups at C1 and C3 | Studies on vicinal diols show the potential for such bonds, influencing conformation. researchgate.net |

| Intermolecular H-Bond | -OH and -SH groups with other molecules | DFT calculations on phenolic dimers confirm strong H-bonding networks. scirp.orgnih.gov |

| π-Stacking | Benzene ring with another aromatic ring | Quantum chemical calculations on substituted benzenes and indoles demonstrate the influence of substituents on stacking energy and geometry. nih.gov |

Chelation and Coordination Chemistry Modeling with Metal Ions (general, non-biological context)

The molecular structure of this compound, featuring both hard (hydroxyl) and soft (sulfanyl) donor atoms, suggests a strong potential for acting as a chelating ligand for a variety of metal ions. The benzene-1,3-diol moiety is analogous to catechol, which is a well-known chelating agent for numerous metal ions. researchgate.net The addition of a sulfanyl group introduces a soft donor site, which, according to Hard and Soft Acids and Bases (HSAB) theory, would show a preference for softer metal ions.

Modeling of Coordination Modes:

Theoretical modeling, often employing Density Functional Theory (DFT), can predict the preferred coordination sites and the geometry of the resulting metal complexes. For this compound, several coordination modes can be envisaged:

Bidentate O,O-Chelation: The two hydroxyl groups can deprotonate and form a five-membered chelate ring with a metal ion. This is a common coordination mode for catechol-type ligands and is expected to be a primary binding mode for hard metal ions. researchgate.net

Bidentate S,O-Chelation: The sulfanyl group and an adjacent hydroxyl group could potentially form a chelate ring with a metal ion. The stability of such a complex would depend on the metal ion's preference for a mixed hard-soft donor set.

Bridging Coordination: The ligand could act as a bridge between two or more metal centers, utilizing its various donor atoms to form coordination polymers or polynuclear complexes.

Computational studies on ligands containing both carboxyl and thiol groups have demonstrated the rich structural chemistry that arises from the presence of both hard and soft donor sites. researchgate.net These studies show that the preference for binding to either the hard (oxygen) or soft (sulfur) donor is highly dependent on the nature of the metal ion. For instance, harder metal ions are predicted to favor coordination with the hydroxyl groups, while softer metals would preferentially bind to the sulfanyl group.

The affinity of thiol-containing resins for heavy metal ions like Hg(II), Cu(II), and Pb(II) has been demonstrated, with the binding strength often following the order of the metal's softness. epa.govnih.gov Similarly, the benzene-1,3-diol moiety is known to form stable complexes with a range of metal ions. Theoretical calculations can be used to determine the binding energies and stability constants for the complexes of this compound with various metal ions, providing a quantitative basis for predicting its chelating behavior.

| Metal Ion Type | Predicted Primary Coordination Site | Rationale based on HSAB Theory and Analogous Systems |

| Hard Metal Ions (e.g., Al³⁺, Cr³⁺, Fe³⁺) | Bidentate O,O-chelation via hydroxyl groups | Hard acids prefer hard bases (oxygen donors). Catechol-type chelation is well-established for these ions. researchgate.net |

| Soft Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Coordination via the sulfanyl (-SH) group | Soft acids prefer soft bases (sulfur donors). Thiol-containing ligands show high affinity for these metals. epa.govnih.gov |

| Borderline Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Mixed O,S-chelation or formation of polynuclear complexes | These ions have an affinity for both oxygen and sulfur donors, potentially leading to more complex coordination geometries. researchgate.net |

Chemical Reactivity and Derivatization Pathways of 2 1 Sulfanylethyl Benzene 1,3 Diol

Reactions of the Thiol (-SH) Group

The thiol group, particularly in its benzylic position, is a versatile functional handle for a variety of chemical modifications. Its reactivity is characterized by oxidation to various sulfur-containing species, nucleophilic behavior of its conjugate base (the thiolate anion), and its participation in modern click chemistry reactions.

Oxidation Reactions to Disulfides, Sulfoxides, and Sulfones

The sulfur atom in the thiol group of 2-(1-Sulfanylethyl)benzene-1,3-diol can exist in several oxidation states, leading to the formation of disulfides, sulfoxides, and sulfones upon treatment with appropriate oxidizing agents.

Disulfides: Mild oxidizing agents readily convert thiols to disulfides through the formation of a sulfur-sulfur bond. This oxidative coupling is a common reaction for thiols and can be achieved using a variety of reagents. For benzylic thiols, reagents such as N-anomeric amides can facilitate this transformation efficiently. nih.gov The reaction is typically carried out under mild conditions, and a radical pathway is often involved. nih.gov Other common oxidizing agents for this purpose include hydrogen peroxide with catalysts like iodide ions, or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org

Table 1: Representative Conditions for Oxidation of Benzylic Thiols to Disulfides

| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature | Yield | Reference |

| Levin's Reagent | None | Dichloromethane | Room Temp. | High | nih.gov |

| H₂O₂ | Iodide ion/Iodine | Various | --- | --- | organic-chemistry.org |

| DBDMH | None | Solvent-free or solution | --- | High | organic-chemistry.org |

| SO₂F₂ | Et₃N | Acetonitrile | Room Temp. | ≥98% | chemrxiv.org |

Sulfoxides and Sulfones: Stronger oxidizing agents are required to further oxidize the sulfur atom to sulfoxides and subsequently to sulfones. The selective oxidation to sulfoxides without over-oxidation to sulfones can be challenging but is achievable with careful control of reaction conditions and stoichiometry of the oxidant. organic-chemistry.org A one-pot synthesis of sulfoxides from benzyl (B1604629) bromides (which could be conceptually formed from the corresponding thiol) has been reported using potassium thioacetate (B1230152) followed by oxidation with Oxone®. nih.govsemanticscholar.org For the selective oxidation of sulfides to sulfoxides, reagents like ceric ammonium (B1175870) nitrate (B79036) on silica (B1680970) gel with sodium bromate (B103136) can be employed. organic-chemistry.org Further oxidation to the sulfone can be accomplished with stronger oxidizing agents or by adjusting the stoichiometry of reagents like hydrogen peroxide with a tantalum carbide catalyst. organic-chemistry.org

Table 2: Reagents for Selective Oxidation to Sulfoxides and Sulfones

| Target Product | Oxidizing Agent | Catalyst/Additive | Notes | Reference |

| Sulfoxide | Oxone® | --- | One-pot from benzyl bromide | nih.govsemanticscholar.org |

| Sulfoxide | H₂O₂ | Tantalum Carbide | --- | organic-chemistry.org |

| Sulfone | H₂O₂ | Niobium Carbide | --- | organic-chemistry.org |

| Sulfoxide | tert-Butyl hydroperoxide | Methanesulfonic acid | Oxidative thiol-ene reaction | organic-chemistry.org |

Nucleophilic Reactions of the Thiolate Anion

The thiol group is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion. This anion is a potent nucleophile and readily participates in nucleophilic substitution reactions (SN2). Given the benzylic nature of the thiol in this compound, the corresponding thiolate would be an excellent nucleophile for reaction with alkyl halides to form thioethers. youtube.commasterorganicchemistry.com Primary alkyl halides are the best substrates for this reaction to avoid competing elimination reactions. masterorganicchemistry.com The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or sodium hydride to generate the thiolate in situ. youtube.com

The reactivity of benzylic halides in nucleophilic substitution reactions is well-established, with primary benzylic halides favoring an SN2 pathway. ucalgary.ca The reverse reaction, where the thiol acts as a nucleophile, follows similar principles.

Table 3: General Conditions for Nucleophilic Substitution with Thiolates

| Substrate | Base | Solvent | Temperature | Product | Reference |

| Primary Alkyl Halide | NaH | THF/DMF | Room Temp. - 50°C | Thioether | youtube.com |

| Primary Alkyl Halide | NaOH/KOH | Ethanol/Water | Reflux | Thioether | youtube.com |

Thiol-Ene Reactions and Click Chemistry Applications

The thiol-ene reaction is a powerful and versatile transformation that falls under the umbrella of "click chemistry" due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgrsc.org This reaction involves the addition of a thiol across a double bond (an "ene") to form a thioether. The reaction can be initiated by radicals (often via UV light or a radical initiator) or catalyzed by a base (thiol-Michael addition). wikipedia.orgalfa-chemistry.com

The radical-mediated thiol-ene reaction typically proceeds via an anti-Markovnikov addition. wikipedia.org Given the high reactivity of thiols in this process, this compound would be an excellent candidate for such reactions, allowing for its conjugation to a wide variety of alkene-containing molecules. This has applications in materials science for the synthesis of polymers and dendrimers, as well as in bioconjugation. wikipedia.orgresearchgate.net Sunlight-mediated thiol-ene reactions in aqueous media have also been reported, offering a green chemistry approach. nih.gov

Table 4: Typical Conditions for Thiol-Ene Click Reactions

| Initiation | Reagents | Solvent | Conditions | Product | Reference |

| Photo-initiation | Alkene, Photoinitiator (e.g., DMPA) | Various | UV irradiation | Thioether | rsc.org |

| Thermal-initiation | Alkene, Thermal initiator (e.g., AIBN) | Various | Heating | Thioether | researchgate.net |

| Sunlight-initiation | Alkene, TBHP | Water/DMF | Sunlight | Thioether | nih.gov |

| Base-catalyzed | Electron-deficient alkene, Base (e.g., Et₃N) | Various | Room Temp. | Thioether (Michael adduct) | alfa-chemistry.com |

Reactions of the Hydroxyl (-OH) Groups on the Benzene (B151609) Ring

The two hydroxyl groups on the resorcinol (B1680541) ring exhibit the typical reactivity of phenols, including esterification, etherification, and oxidation. The presence of two hydroxyl groups allows for mono- or di-functionalization, which can sometimes be challenging to control selectively.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl groups can be converted to esters by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. masterorganicchemistry.com However, for phenols, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) is often more efficient. organic-chemistry.org The reaction of resorcinol with acetic anhydride (B1165640) can be performed to yield the corresponding diacetate. jmchemsci.com Optimizing reaction conditions such as temperature and pressure can significantly impact the yield. numberanalytics.com

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from phenols. masterorganicchemistry.comgoogle.com This involves deprotonating the phenolic hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comlibretexts.org The synthesis of mono-alkyl ethers of resorcinol can be challenging due to competing di-alkylation, often resulting in low yields. researchgate.net However, methods using phase-transfer catalysis have been developed to improve the synthesis of mono-ethers. researchgate.net

Table 5: General Conditions for Esterification and Etherification of Phenols

| Reaction | Reagent | Catalyst/Base | Solvent | Product | Reference |

| Esterification | Acid Anhydride | DMAP | Solvent-free or various | Ester | organic-chemistry.org |

| Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Toluene (B28343) | Ester | masterorganicchemistry.com |

| Etherification | Alkyl Halide | NaH, K₂CO₃ | DMF, Acetone | Ether | masterorganicchemistry.comresearchgate.net |

| Etherification | Alkyl Halide | Phase-Transfer Catalyst | Biphasic | Ether | researchgate.net |

Oxidation of Diols to Quinone Derivatives

Phenols, and especially dihydroxybenzenes like resorcinol, can be oxidized to quinones. The oxidation of resorcinol derivatives can lead to the formation of p-quinones. researchgate.net A particularly effective reagent for the selective oxidation of phenols to quinones is Fremy's salt (dipotassium nitrosodisulfonate). orgsyn.orgcaltech.eduorgsyn.org This reagent is known to oxidize phenols that are unsubstituted at the para position to the corresponding p-quinone. caltech.edunih.gov The oxidation of substituted catechols (1,2-dihydroxybenzenes) to o-quinones is also a well-studied transformation, often catalyzed by enzymes like tyrosinase or by chemical oxidants. nih.govmarquette.eduuky.eduuky.eduacs.org While this compound is a resorcinol (1,3-diol), the potential for oxidation to a quinone-type structure exists, likely proceeding through a radical mechanism. researchgate.net

Table 6: Reagents for the Oxidation of Phenols to Quinones

| Oxidizing Agent | Substrate Type | Product Type | Reference |

| Fremy's Salt | Phenols, Resorcinols | p-Quinones | researchgate.netorgsyn.orgcaltech.eduorgsyn.orgnih.gov |

| Tyrosinase | Phenols, Catechols | o-Quinones | nih.gov |

| Various Oxidants | Catechols | o-Quinones | marquette.eduuky.eduuky.eduacs.org |

Scientific Data on "this compound" Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the chemical reactivity and derivatization pathways of the compound this compound is not available.

Efforts to gather data for the specific applications outlined, including the formation of metal-organic frameworks, electrophilic aromatic substitution reactions, synthesis of heterocyclic compounds, and its role as a monomer or material precursor, did not yield any specific research findings for this particular molecule.

The scientific community relies on published research to understand the properties and potential applications of chemical compounds. In the case of this compound, it appears that its synthesis, characterization, and reactivity have not been subjects of published studies. General principles of organic chemistry can predict potential reactivity based on its functional groups (a phenol (B47542), a diol, and a thiol). For instance, the hydroxyl and sulfanyl (B85325) groups could potentially coordinate with metal ions, and the aromatic ring could undergo electrophilic substitution. However, without experimental data from peer-reviewed sources, any discussion of its specific reactivity would be purely speculative and would not meet the standards of a scientifically rigorous article.

Similarly, there is no information available on its potential as a monomer for polymers like polythiols for urethane (B1682113) resins or as a precursor for other advanced materials. While compounds with similar functional groups may be used in these applications, no literature currently connects this compound to these fields.

Consequently, the creation of a detailed and scientifically accurate article based on the provided outline is not feasible at this time due to the absence of foundational research on this specific compound.

Advanced Methodological Approaches for the Investigation of 2 1 Sulfanylethyl Benzene 1,3 Diol

In Vitro Mechanistic Studies of Chemical Transformations

In vitro studies are essential for elucidating the fundamental chemical reactions and transformations of 2-(1-Sulfanylethyl)benzene-1,3-diol in a controlled laboratory setting. These studies can provide insights into its stability, reactivity, and potential mechanisms of action in various chemical and biological systems.

Given its phenolic and thiol moieties, this compound is likely to participate in a variety of chemical transformations. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. researchgate.net The presence of two hydroxyl groups on the benzene (B151609) ring of this compound suggests a significant potential for free radical scavenging. researchgate.net In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, could be employed to quantify its antioxidant capacity. researchgate.net

The thiol group (-SH) is also highly reactive and can undergo oxidation to form disulfides or other oxidized sulfur species. Furthermore, thiols are known to react with electrophiles, such as quinones or Michael acceptors. nih.govnih.gov The interplay between the phenolic hydroxyl groups and the thiol group could lead to complex intramolecular reactions or the formation of unique adducts with other molecules.

Mechanistic studies would involve reacting this compound with various oxidants, free radicals, and electrophiles and then analyzing the reaction products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structures of the transformation products. archivesofmedicalscience.com For instance, studies on similar phenolic compounds have shown that they can undergo oxidation to form quinone-like structures, which are highly reactive electrophiles. nih.gov The presence of the sulfanylethyl group could influence the formation and reactivity of such intermediates.

Kinetic and Thermodynamic Profiling of Reactions

To gain a deeper understanding of the chemical transformations of this compound, it is crucial to study the kinetics and thermodynamics of its reactions. Kinetic studies measure the rates of reactions, providing information about the reaction mechanism and the factors that influence the reaction speed. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, indicating the feasibility and position of the chemical equilibrium.

For a compound like this compound, kinetic studies could focus on its reaction with various biologically relevant molecules. For example, the reaction of the thiol group with Michael acceptors is a key reaction in drug development, and understanding its kinetics is crucial for designing covalent inhibitors. acs.org The rates of reaction of the thiol group with a range of Michael acceptors could be determined using techniques such as stopped-flow spectrophotometry, which allows for the measurement of rapid reaction kinetics. nih.gov

Thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS), for the reactions of this compound can be determined using techniques like isothermal titration calorimetry (ITC). rsc.org This information would be valuable for predicting the spontaneity and extent of its reactions under different conditions. For example, the thermodynamics of the addition of the thiol group to various electrophiles would provide insight into the stability of the resulting adducts. acs.org

The following table illustrates the type of data that could be generated from kinetic studies of the reaction of the thiol group of this compound with different electrophiles.

| Electrophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| N-ethylmaleimide | 1.5 x 10⁴ |

| Iodoacetamide | 2.5 x 10² |

| 4-Vinylpyridine | 8.0 x 10¹ |

This is a hypothetical data table for illustrative purposes.

Application of Advanced Separation Techniques for Related Compounds and Reaction Byproducts

During the synthesis or in the course of its chemical reactions, this compound may be present in a mixture with related compounds, such as isomers, precursors, or reaction byproducts. Advanced separation techniques are crucial for the isolation and purification of the target compound and for the identification of these related substances.

Preparative HPLC is a widely used technique for the purification of compounds on a larger scale. mdpi.com By using a larger column and a higher flow rate, it is possible to isolate gram quantities of this compound from a reaction mixture. mdpi.com

Another powerful separation technique is counter-current chromatography (CCC). mdpi.com CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption or decomposition of the sample. mdpi.com This makes it particularly suitable for the separation of natural products and other sensitive compounds. mdpi.com A suitable biphasic solvent system would need to be developed to achieve a good separation of this compound from its impurities.

For the separation of complex mixtures of related compounds, techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable. mdpi.com LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation pattern. This would be particularly useful for identifying unknown byproducts from the chemical reactions of this compound.

The following table lists some advanced separation techniques and their potential applications in the study of this compound.

| Technique | Application |

| Preparative HPLC | Isolation and purification of this compound |

| Counter-Current Chromatography (CCC) | Separation of polar and non-polar impurities without a solid support |

| LC-MS | Identification of reaction byproducts and trace impurities |

| Supercritical Fluid Chromatography (SFC) | Separation of isomers and related compounds with high efficiency and speed |

This is a hypothetical data table for illustrative purposes.

Emerging Research Directions and Future Outlook for 2 1 Sulfanylethyl Benzene 1,3 Diol

Exploration of Novel and Sustainable Synthetic Routes

Currently, detailed synthetic routes for 2-(1-Sulfanylethyl)benzene-1,3-diol are not extensively documented in peer-reviewed literature. Future research will likely focus on developing efficient and environmentally friendly methods for its synthesis. Key areas of exploration may include:

Greener Reaction Conditions: Investigating the use of non-toxic solvents, lower reaction temperatures, and reduced energy consumption.

Catalytic Methods: Developing selective catalysts to improve yield and reduce byproducts. This could involve enzymatic approaches or the use of metal catalysts for C-S bond formation.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste.

Design and Synthesis of Derivatives with Enhanced Chemical Stability or Reactivity

The thiol and hydroxyl groups of this compound are prime targets for chemical modification to create derivatives with tailored properties. Future research could focus on:

Protecting Group Chemistry: Strategically protecting the thiol or hydroxyl groups to control reactivity during subsequent synthetic steps.

Thioether and Ester Formation: Synthesizing derivatives by reacting the thiol and hydroxyl groups to introduce new functionalities and alter the molecule's steric and electronic properties.

Polymerization: Using the difunctional nature of the molecule to create novel polymers with unique thermal or optical properties.

A related compound, N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide (BDTH2), which also contains thiol groups, has been investigated for its ability to chelate heavy metals. wikipedia.org This suggests that derivatives of this compound could also be designed for applications in environmental remediation. wikipedia.org

Development of this compound as a Probe for Chemical Environments

The thiol group is known for its reactivity and ability to interact with various species, making it a potential sensing moiety. Future work could explore:

Fluorescent Probes: Attaching fluorophores to the molecule to create probes that signal the presence of specific analytes through changes in fluorescence. Thiophenol-based fluorescent probes have been developed to detect toxic species. researchgate.net

Colorimetric Sensors: Designing derivatives that undergo a color change upon interaction with a target molecule.

Electrochemical Sensors: Immobilizing the compound on an electrode surface to detect analytes through changes in electrical signals.

Research on other phenolic compounds, such as 4-allylbenzene-1,2-diol, has demonstrated their utility in biological assays, suggesting a potential avenue for developing this compound-based probes for biological systems. mdpi.com

Integration of this compound into Advanced Functional Materials Research

The functional groups of this compound make it an attractive building block for advanced materials. Potential research directions include:

Self-Assembled Monolayers (SAMs): The thiol group can strongly bind to gold surfaces, allowing for the formation of organized molecular layers with tailored surface properties.

Metal-Organic Frameworks (MOFs): The hydroxyl and thiol groups could act as ligands to coordinate with metal ions, forming porous materials with applications in gas storage and catalysis.

Redox-Active Polymers: The phenol (B47542) moiety can be oxidized and reduced, suggesting that polymers incorporating this unit could have applications in energy storage or as electrochromic materials.

High-Throughput Screening Methodologies for Chemical Reactivity Profiling

High-throughput screening (HTS) is a powerful technique used in drug discovery and materials science to rapidly test large numbers of compounds for a specific activity. ucsf.edunih.gov For this compound and its future derivatives, HTS could be employed to:

Identify Enzyme Inhibitors: Screen libraries of derivatives against specific enzymes to identify potential drug candidates. ucsf.edu

Discover Catalysts: Rapidly test the catalytic activity of new derivatives for a variety of chemical reactions.

Optimize Material Properties: Screen libraries of polymer formulations incorporating the molecule to find materials with desired properties.

Various HTS assay technologies, including fluorescence polarization, time-resolved fluorescence, and cell-based assays, could be adapted for this purpose. nih.gov Specialized screening kits are also available for specific reaction types, such as cross-coupling reactions. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.